molecular formula C12H16N2O2 B12612597 2-Phenylethyl pyrazolidine-1-carboxylate CAS No. 648958-31-0

2-Phenylethyl pyrazolidine-1-carboxylate

Cat. No.: B12612597
CAS No.: 648958-31-0
M. Wt: 220.27 g/mol
InChI Key: JRYBZJMPPZDSQZ-UHFFFAOYSA-N
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Description

2-Phenylethyl pyrazolidine-1-carboxylate is a chemical compound that belongs to the class of pyrazolidine derivatives. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms, and a phenylethyl group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl pyrazolidine-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethylamine with a suitable carboxylate precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl pyrazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenylethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Phenylethyl pyrazolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylethyl pyrazolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl pyrazolidine-1-carboxylate is unique due to its specific structure, which combines the pyrazolidine ring with a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

648958-31-0

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-phenylethyl pyrazolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O2/c15-12(14-9-4-8-13-14)16-10-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2

InChI Key

JRYBZJMPPZDSQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1)C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

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